1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole
Description
Properties
IUPAC Name |
bis(4-imidazol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(15-1-5-17(6-2-15)22-11-9-20-13-22)16-3-7-18(8-4-16)23-12-10-21-14-23/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJBQDJZUZWTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N3C=CN=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Benzoylation: The imidazole ring is then benzoylated using benzoyl chloride in the presence of a base such as anhydrous aluminum chloride.
Final Coupling: The benzoylated imidazole is coupled with a phenyl group under suitable conditions to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The imidazole rings in the compound are susceptible to oxidation, forming derivatives with modified electronic properties.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide | Acetic acid, 55–60°C | N-Oxide derivatives | |
| Peracetic acid | Room temperature | Imidazole ring-opened intermediates |
Oxidation with hydrogen peroxide in acetic acid generates N-oxide derivatives, enhancing electrophilicity for further functionalization . Similar imidazole-based compounds undergo oxidative cyclization to form fused heterocycles under iron-catalyzed conditions .
Reduction Reactions
The benzoyl group and imidazole rings can be selectively reduced.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, reflux | Secondary alcohol from benzoyl group | |
| Lithium aluminum hydride | Tetrahydrofuran | Complete reduction of imidazole rings |
Selective reduction of the benzoyl group to a benzyl alcohol has been demonstrated in structurally related compounds using NaBH₄. Stronger reductants like LiAlH₄ may fully reduce imidazole rings to saturated amines .
Substitution Reactions
The benzoyl group participates in nucleophilic acyl substitution, while imidazole rings undergo electrophilic substitution.
Nucleophilic Acyl Substitution
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Amines | DMF, 80°C | Amide derivatives | |
| Alkoxides | Anhydrous DCM, base | Ester derivatives |
The electron-withdrawing benzoyl group facilitates nucleophilic attack, enabling amide or ester formation .
Electrophilic Substitution on Imidazole
| Electrophile | Conditions | Product | Reference |
|---|---|---|---|
| Nitronium ion | HNO₃, H₂SO₄, 0°C | Nitroimidazole derivatives | |
| Halogens (Cl₂, Br₂) | Acetic acid | Haloimidazole derivatives |
Nitration and halogenation occur preferentially at the imidazole C4/C5 positions, as observed in analogous compounds .
Coordination Chemistry
The imidazole nitrogen atoms act as Lewis bases, forming coordination polymers with transition metals.
| Metal Salt | Conditions | Product | Reference |
|---|---|---|---|
| Co(NO₃)₂·6H₂O | Solvothermal, 120°C | Co(II)-based coordination polymer | |
| Cu(ClO₄)₂ | Methanol/water, room temperature | Cu(II) complex with 3D framework |
These polymers exhibit catalytic activity in epoxidation and oxidation reactions .
Stability and Reactivity Insights
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential biological activities:
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that modifications in the imidazole structure can enhance antibacterial efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : Several studies have highlighted the anticancer potential of imidazole derivatives. For example, compounds similar to 1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole have demonstrated cytotoxic effects on various cancer cell lines, including colorectal and breast cancer cells .
- Anti-inflammatory Effects : Imidazole derivatives are also noted for their anti-inflammatory properties. The incorporation of specific substituents can significantly enhance these effects .
Coordination Chemistry
In coordination chemistry, this compound serves as a valuable ligand due to its ability to form stable complexes with transition metals. This property is essential for developing catalysts and materials with specific electronic properties .
Material Science
The compound's unique structure allows it to be used in developing new materials with desired properties such as conductivity and fluorescence. This aspect is particularly relevant in the fields of organic electronics and photonics .
Case Studies and Research Findings
Several case studies have documented the efficacy of imidazole derivatives in various biological assays:
- A study published in the International Journal of Creative Research Thoughts highlighted the synthesis of novel imidazole derivatives with enhanced antimicrobial activity compared to traditional antibiotics .
- Another research article detailed the cytotoxic effects of imidazole-based compounds against cancer cell lines, demonstrating IC50 values indicative of potent activity .
Mechanism of Action
The mechanism of action of 1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the benzoyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Insights
Structural Complexity and Coordination Chemistry :
- The target compound’s benzoyl-phenyl linker enables robust coordination with metals like Cd(II), forming 2D networks . In contrast, triazole derivatives (e.g., C1) lack this flexibility, limiting their metal-binding utility .
- Dibenzothiophene analogues (e.g., ) incorporate sulfur atoms, enhancing electronic properties for enzyme inhibition, a feature absent in the target compound .
Biological Activity :
- Antiarrhythmic derivatives of the target compound (e.g., Example 2 in ) rely on the benzoyl-piperidine scaffold for ion channel modulation. Comparatively, antifungal pyridine derivatives () depend on 1,4-dihydropyridine cores for activity .
- Substituents critically influence efficacy: Halogenated benzamides () show anticancer activity, while the ethyl-biphenyl group in 2c () enhances HO-1 binding .
Synthetic Approaches :
- The target compound’s derivatives often use borohydride reductions or coupling reactions , whereas triazole-based imidazoles () employ one-pot syntheses with CAN catalysts . Antifungal pyridines () utilize Hantzsch reactions, emphasizing divergent synthetic pathways .
Physicochemical Properties :
- The target compound’s planar structure may reduce solubility compared to flexible derivatives like 2c (), which has an ethyl linker improving bioavailability .
Table 2: Crystallographic and Material Science Comparison
Biological Activity
1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole is a synthetic compound characterized by its imidazole and benzoyl moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, supported by recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features an imidazole ring linked to a phenyl group through a benzoyl group. The synthesis typically involves:
- Formation of the Imidazole Ring : Cyclization of amido-nitriles under mild conditions.
- Benzoylation : Reaction with benzoyl chloride in the presence of a base.
- Final Coupling : Coupling with a phenyl group to yield the final product.
Antimicrobial Properties
Research indicates that compounds with imidazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound have effective inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL .
Antifungal Activity
The antifungal properties of imidazole derivatives are well-documented. Compounds similar to this compound have demonstrated effectiveness against fungi such as Candida albicans, with mechanisms often involving disruption of fungal cell membrane integrity .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Mechanism of Action : It has been shown to inhibit microtubule assembly, which is crucial for cell division, thereby inducing apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Cell Cycle Analysis : Compounds based on this scaffold have been reported to cause significant morphological changes in cancer cells and enhance caspase-3 activity, indicating their role in promoting apoptosis .
Study on Anticancer Effects
A recent study synthesized several analogs of imidazole derivatives and evaluated their effects on breast cancer cells. The results indicated that specific compounds led to a significant reduction in cell viability at concentrations as low as 2.5 μM, showcasing their potential as anticancer agents .
In Vivo Studies
In vivo evaluations have also been conducted, demonstrating that imidazole-based compounds can inhibit tumor growth in animal models. These studies provide compelling evidence for the therapeutic potential of such compounds in oncology .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other imidazole derivatives:
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via Pd-catalyzed cross-coupling reactions, leveraging aryl halides and imidazole precursors. Key steps include:
- Substrate Selection : Use brominated aromatic intermediates (e.g., 2-bromobenzotrifluoride or bromonaphthalene) for regioselective coupling .
- Catalytic System : Optimize Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos to enhance yields (reported 70–96% in analogous imidazole derivatives) .
- Purification : Employ flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product, validated by >95% purity via NMR and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR : Focus on imidazole proton signals (δ 7.2–8.5 ppm) and carbonyl carbon resonances (δ ~165 ppm). Coupling constants (e.g., J = 2–3 Hz) confirm para-substitution patterns .
- IR Spectroscopy : Identify the benzoyl C=O stretch (~1680 cm⁻¹) and imidazole C-N vibrations (~1450 cm⁻¹) .
- Elemental Analysis : Validate stoichiometry (e.g., C 76–88%, N 5–6%) with <0.3% deviation from theoretical values .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Antimicrobial Screening : Use agar diffusion assays against Candida albicans or Staphylococcus aureus, referencing MIC values (e.g., 2–16 µg/mL for structurally related imidazoles) .
- Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring selectivity indices >10 .
Advanced Research Questions
Q. How can computational docking studies predict the compound’s binding interactions with biological targets?
Methodological Answer:
- Target Selection : Prioritize fungal CYP51 (for antifungal activity) or human kinases (e.g., EGFR) based on structural analogs .
- Docking Workflow : Use AutoDock Vina with Lamarckian GA parameters. Analyze binding poses for hydrogen bonds between the imidazole N and target residues (e.g., Thr260 in CYP51) .
- Validation : Compare predicted ΔG values (<−8 kcal/mol) with experimental IC₅₀ data to refine scoring functions .
Q. How can contradictions in reported biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Control variables like inoculum size (e.g., 1×10⁵ CFU/mL for antifungal assays) and solvent (DMSO ≤1% v/v) to minimize variability .
- Structural Confounders : Compare substituent effects; e.g., fluorinated aryl groups enhance membrane permeability but may reduce solubility .
- Meta-Analysis : Pool data from >5 independent studies using random-effects models to identify statistically significant trends (p < 0.05) .
Q. How does the compound’s crystal structure inform its conformational stability and intermolecular interactions?
Methodological Answer:
- Crystallography : Resolve single-crystal X-ray structures (CCDC 1038591) to analyze dihedral angles (e.g., 5–10° between imidazole and benzoyl planes) .
- Intermolecular Forces : Identify π-π stacking (3.5–4.0 Å distances) and hydrogen bonds (N–H···O=C, ~2.8 Å) that stabilize the lattice .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect metastable forms, critical for formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
